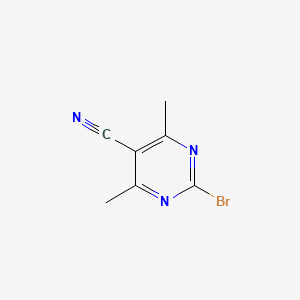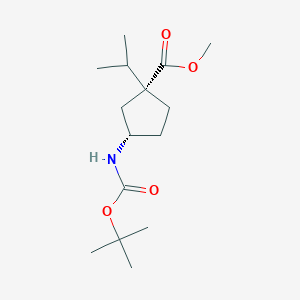
cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate: is a chemical compound with a complex structure that includes a cyclopentane ring, an isopropyl group, and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopentane ring and the introduction of the isopropyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the cyclopentane ring or the isopropyl group may be oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate may be used to study enzyme interactions, protein modifications, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The isopropyl group and cyclopentane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules.
類似化合物との比較
- cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- trans-Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
Uniqueness: cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate is unique due to the presence of the isopropyl group and the specific stereochemistry of the cyclopentane ring
特性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1 |
InChIキー |
UCPGHVGGKXXLPM-XHDPSFHLSA-N |
異性体SMILES |
CC(C)[C@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


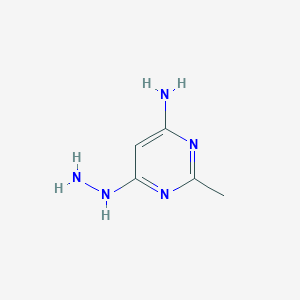

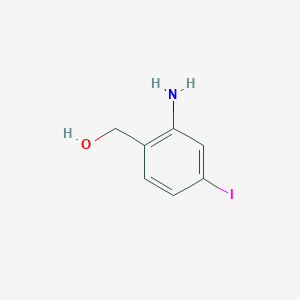

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

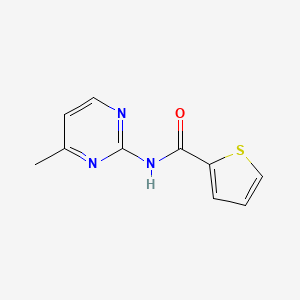
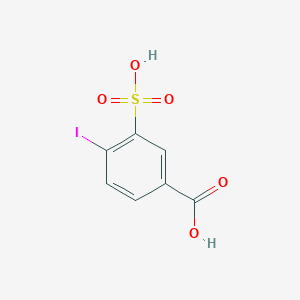
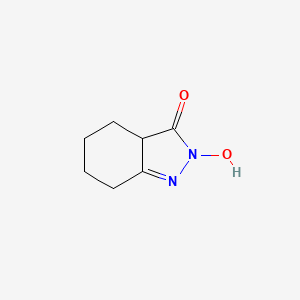

![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
